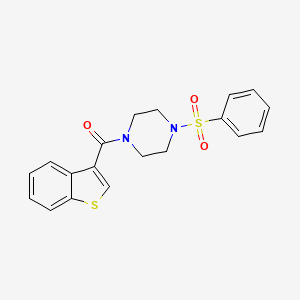
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent.
Wirkmechanismus
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a potent inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that is involved in the regulation of cell division. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme, preventing the enzyme from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer stem cells. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells or animals. It has also been extensively studied in preclinical models of cancer, which makes it a well-established tool for cancer research. However, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has some limitations. It is not specific to Aurora A kinase and can also inhibit other kinases, which can lead to off-target effects. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its efficacy in preclinical models of cancer. Another direction is to study its safety and efficacy in clinical trials. In addition, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be used in combination with other anticancer agents to improve its efficacy. Finally, 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide could be modified to improve its specificity and reduce off-target effects.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxy-4-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O6/c1-25-15-8-11(20(23)24)3-4-13(15)19-16(21)12-7-9-6-10(18)2-5-14(9)26-17(12)22/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIIQXLLQANNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)
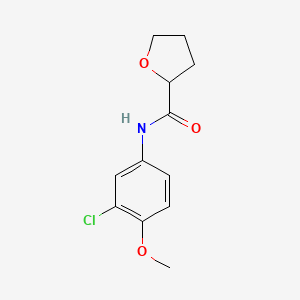
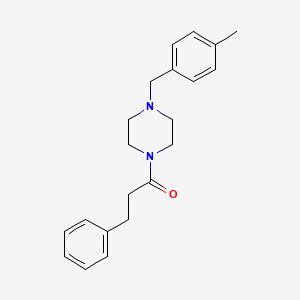
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)

![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)
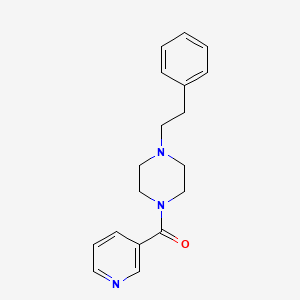
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
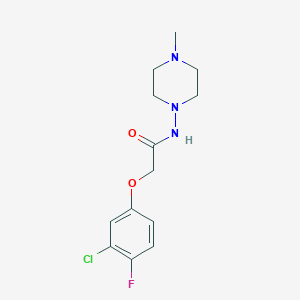
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
